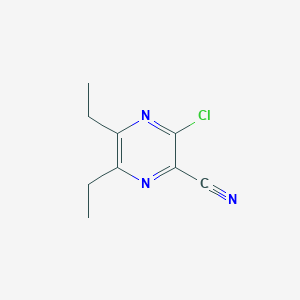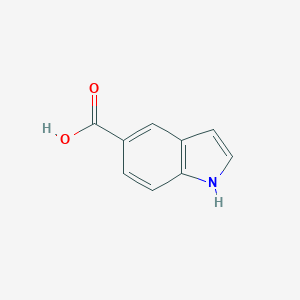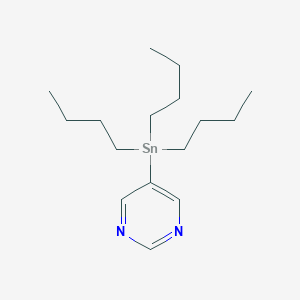![molecular formula C13H23NO4 B178237 Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 126503-08-0](/img/structure/B178237.png)
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism Of Action
The mechanism of action of tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and insects.
Biochemical And Physiological Effects
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. In physiological studies, the compound has been found to have insecticidal properties, as well as anti-cancer properties.
Advantages And Limitations For Lab Experiments
The advantages of using tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its relatively low toxicity. However, the limitations of using the compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. These include further studies on its potential as an anti-cancer agent and pesticide, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis method of the compound may lead to the development of more efficient and cost-effective methods. Finally, studies on the compound’s potential applications in other fields, such as materials science and engineering, may also be explored.
In conclusion, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has significant potential in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential as a pesticide, as it has been found to have insecticidal properties.
properties
CAS RN |
126503-08-0 |
|---|---|
Product Name |
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-10-9-13(16-7-8-17-13)5-6-14(10)11(15)18-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
NLDOEFRGMONVKA-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
synonyms |
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

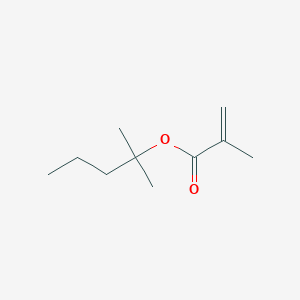
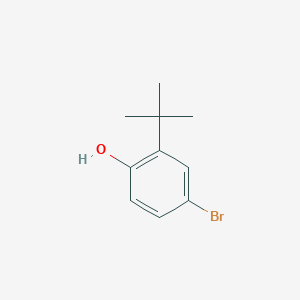
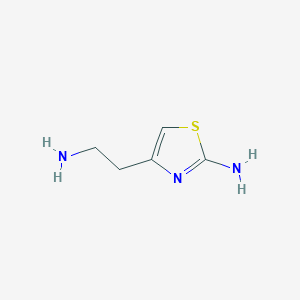
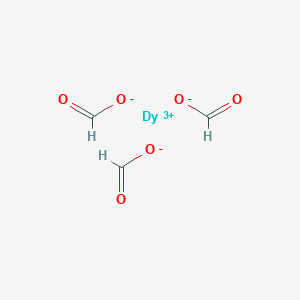
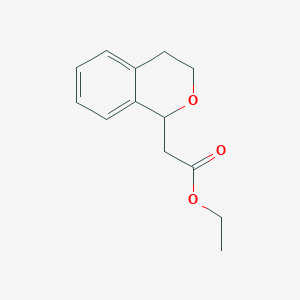
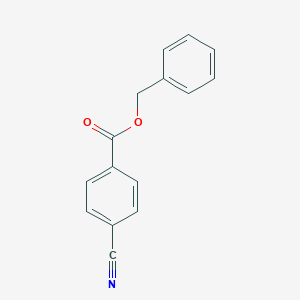
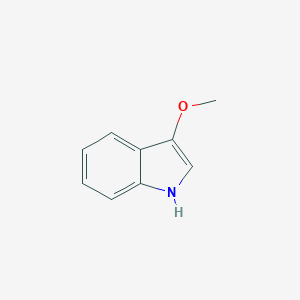
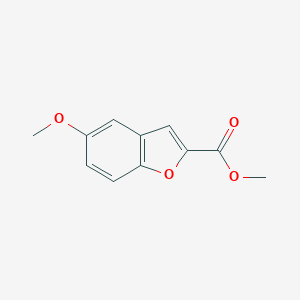
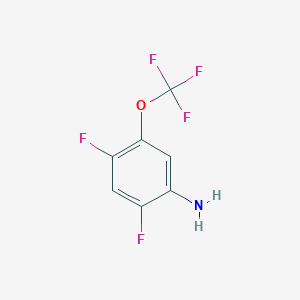
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

